
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings. The presence of a bromine atom on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazones with α-bromo ketones to form the pyrazole ring . The tetrazole ring can then be introduced through a [3+2] cycloaddition reaction involving azides and nitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable cycloaddition reactions and efficient purification techniques, are likely to be employed.
化学反应分析
Types of Reactions
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Cycloaddition Reactions: Azides and
生物活性
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
This compound is characterized by its unique structural features, which contribute to its biological activity. The compound has a molecular formula of C_5H_5BrN_6 and a molecular weight of 232.03 g/mol. Its physical properties include:
Property | Value |
---|---|
Density | 2.47 g/cm³ |
Boiling Point | 443.8 ºC at 760 mmHg |
Flash Point | 222.2 ºC |
Refractive Index | 1.975 |
Anticancer Activity
Research indicates that pyrazole derivatives, including those with tetrazole moieties, exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines:
- IC50 Values : In studies involving HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, related compounds demonstrated IC50 values comparable to established chemotherapeutics such as Doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole ring have been shown to inhibit key inflammatory mediators:
- Mechanism : They act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenases (LOX), leading to reduced production of prostaglandins and leukotrienes .
- Efficacy : In vivo studies have reported significant reductions in inflammation markers, with some compounds exhibiting superior activity compared to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Studies have highlighted its effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Pyrazole Ring : The pyrazole moiety is crucial for anticancer and anti-inflammatory activities due to its ability to interact with biological targets.
- Tetrazole Group : This group enhances solubility and bioavailability, contributing to the compound's pharmacokinetic profile.
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrazole-tetrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazole-tetrazole hybrids and evaluated their anticancer activity against multiple cell lines, noting that modifications in the substituents significantly affected potency .
- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor size and inflammation, supporting their potential as therapeutic agents .
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
- In vitro Studies : Research indicates that tetrazole compounds exhibit varying degrees of antibacterial activity. For instance, certain derivatives demonstrated stronger inhibition against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ampicillin .
Compound | Target Organism | MIC (μg/mL) | Comparison Drug |
---|---|---|---|
This compound | E. coli | 100 | Ampicillin (31) |
This compound | Pseudomonas aeruginosa | 125 | Penicillin (46) |
Anti-inflammatory Activity
The anti-inflammatory properties of tetrazole derivatives have also been extensively studied. The compound has shown promise in reducing inflammation through various mechanisms.
- Carrageenan-Induced Edema Model : In animal models, this compound exhibited significant anti-inflammatory effects when compared to standard drugs like diclofenac sodium .
Compound | ED50 (μmol) | Standard Comparison |
---|---|---|
This compound | 9.84 | Indomethacin (9.28) |
Antiparasitic Activity
The antiparasitic potential of tetrazole compounds is another area of active research. Studies have shown that these compounds can inhibit the growth of various parasites.
- Amoebicidal Activity : Compounds similar to this compound have been tested against Entamoeba histolytica, showing promising results with low cytotoxicity .
Compound | IC50 (μM) | Comparison Drug |
---|---|---|
This compound | 0.86 | Metronidazole (>55.55) |
Anticancer Activity
The anticancer properties of tetrazoles are gaining attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives of this compound exhibit significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line | IC50 (μM) | Reference Drug |
---|---|---|
HT-29 | 6.43 | Doxorubicin (2.24) |
PC-3 | 9.83 | Doxorubicin (3.86) |
属性
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHUMSAWKKOLJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=NNN=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343448 |
Source
|
Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496918-93-5 |
Source
|
Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。